molecular formula C8H4Cl2N2O2 B12445441 2-(3,5-Dichloro-2-nitrophenyl)acetonitrile CAS No. 105003-89-2

2-(3,5-Dichloro-2-nitrophenyl)acetonitrile

Cat. No.: B12445441
CAS No.: 105003-89-2
M. Wt: 231.03 g/mol
InChI Key: YOKGVJFZYWYOJS-UHFFFAOYSA-N
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Description

2-(3,5-Dichloro-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4Cl2N2O2 and a molecular weight of 231.036 g/mol . This compound is characterized by the presence of two chlorine atoms, a nitro group, and a nitrile group attached to a phenyl ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloro-2-nitrophenyl)acetonitrile typically involves the nitration of 3,5-dichlorobenzonitrile. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the nitrile group . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloro-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dichloro-2-nitrophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloro-2-nitrophenyl)acetonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the nitro and nitrile groups can facilitate interactions with specific amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichlorophenyl)acetonitrile
  • 2-(3,5-Dichloro-4-nitrophenyl)acetonitrile
  • 2-(3,5-Dichloro-2-aminophenyl)acetonitrile

Uniqueness

2-(3,5-Dichloro-2-nitrophenyl)acetonitrile is unique due to the presence of both nitro and nitrile groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The nitro group enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways .

Properties

CAS No.

105003-89-2

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

IUPAC Name

2-(3,5-dichloro-2-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H4Cl2N2O2/c9-6-3-5(1-2-11)8(12(13)14)7(10)4-6/h3-4H,1H2

InChI Key

YOKGVJFZYWYOJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC#N)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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